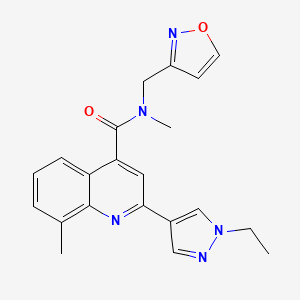![molecular formula C21H24FN3 B4260532 (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B4260532.png)
(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine
Vue d'ensemble
Description
(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine, also known as FPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPEI is a member of the imidazole family of compounds and is a derivative of 2-fluoroethylamine and phenylacetonitrile.
Applications De Recherche Scientifique
(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine has been studied extensively for its potential applications in various fields, including drug delivery, gene therapy, and imaging. Due to its unique chemical structure, this compound is capable of forming stable complexes with DNA and RNA, making it an attractive candidate for gene therapy applications. Additionally, this compound has been shown to have excellent transfection efficiency, making it a promising candidate for drug delivery applications. In imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine is not fully understood, but it is believed to involve the formation of stable complexes with DNA and RNA. This compound is positively charged, which allows it to interact with negatively charged nucleic acids, leading to the formation of stable complexes. These complexes can then enter cells and deliver genetic material or therapeutic agents.
Biochemical and Physiological Effects:
Studies have shown that this compound has low cytotoxicity and is well-tolerated by cells, making it a promising candidate for gene therapy and drug delivery applications. Additionally, this compound has been shown to have excellent transfection efficiency, meaning that it is capable of delivering genetic material or therapeutic agents to cells with high efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine is its ability to form stable complexes with DNA and RNA, making it an attractive candidate for gene therapy and drug delivery applications. Additionally, this compound has low cytotoxicity and is well-tolerated by cells, making it a safe and effective option for use in lab experiments. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research involving (1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, there is ongoing research into the use of this compound for gene therapy and drug delivery applications, with a focus on improving its transfection efficiency and reducing any potential side effects. Finally, this compound has potential applications in imaging, and further research is needed to explore its use as a contrast agent for MRI and other imaging modalities.
Propriétés
IUPAC Name |
1-[3-[3-(2-fluoroethyl)-5-phenylimidazol-4-yl]phenyl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3/c1-16(24(2)3)18-10-7-11-19(14-18)21-20(17-8-5-4-6-9-17)23-15-25(21)13-12-22/h4-11,14-16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNNFBUJYPOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=C(N=CN2CCF)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4260463.png)
![2-{1-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4260472.png)
![(2R*,6R*)-2-allyl-6-methyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4260481.png)
![1-[(2E)-3-(2-furyl)-2-propen-1-yl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4260488.png)
![[1-(2-chlorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4260499.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4260500.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4260507.png)
![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4260510.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(6-quinolinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4260511.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260515.png)

![1-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4260553.png)

